![molecular formula C10H5Cl2NO2 B1330908 2,3-Dichloro-N-phenylmaleimide CAS No. 3876-05-9](/img/structure/B1330908.png)
2,3-Dichloro-N-phenylmaleimide
Overview
Description
2,3-Dichloro-N-phenylmaleimide, also known as 3,4-Dichloro-1-phenyl-pyrrol-2,5-dione, is a chemical compound with the empirical formula C10H5Cl2NO2 . It has a molecular weight of 242.06 .
Synthesis Analysis
2,3-Dichloro-N-phenylmaleimide can be prepared from the reaction between 2,3-dichloromaleic anhydride and aniline . It may be used to synthesize N-phenyl-2,3-di(thiophenyl)maleimide, N-phenyl-2,3-dithiomaleimide, 2-chloro-3-cyclohexyl-N-phenylmaleimide, 2,3-dicyclohexyl-N-phenylmaleimide, and 2-benzyl-3-chloro-N-phenylmaleimide .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-N-phenylmaleimide is represented by the SMILES string ClC1=C(Cl)C(=O)N(c2ccccc2)C1=O . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
2,3-Dichloro-N-phenylmaleimide is a solid at room temperature . It has a melting point of 199-205 °C . The density is approximately 1.6 g/cm3 . It has a molar refractivity of 56.5 cm3 . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Synthesis of Substituted N-Phenylmaleimides
2,3-Dichloro-N-phenylmaleimide is used in the synthesis of substituted N-phenylmaleimides . These are a class of very expensive precursors of considerable interest due to their biological properties and use as intermediates in synthesis .
Use in Diels–Alder Reaction
This compound is used in a Diels–Alder reaction, a green multi-step synthesis for an undergraduate organic chemistry laboratory . The synthesis described produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .
Synthesis of N-Phenyl-2,3-Di(Thiophenyl)Maleimide
2,3-Dichloro-N-phenylmaleimide can be used to synthesize N-phenyl-2,3-di(thiophenyl)maleimide .
Synthesis of N-Phenyl-2,3-Dithiomaleimide
Another application of 2,3-Dichloro-N-phenylmaleimide is in the synthesis of N-phenyl-2,3-dithiomaleimide .
Synthesis of 2-Chloro-3-Cyclohexyl-N-Phenylmaleimide
This compound can also be used to synthesize 2-chloro-3-cyclohexyl-N-phenylmaleimide .
Synthesis of 2,3-Dicyclohexyl-N-Phenylmaleimide
2,3-Dichloro-N-phenylmaleimide may be used to synthesize 2,3-dicyclohexyl-N-phenylmaleimide .
Synthesis of 2-Benzyl-3-Chloro-N-Phenylmaleimide
Another application of 2,3-Dichloro-N-phenylmaleimide is in the synthesis of 2-benzyl-3-chloro-N-phenylmaleimide .
Teaching Green Chemistry Principles
The use of 2,3-Dichloro-N-phenylmaleimide in the synthesis of substituted N-phenylmaleimides and its use in a Diels–Alder reaction exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can be used to synthesize various derivatives , which may interact with different biological targets.
Mode of Action
It is known that the compound can be prepared from the reaction between 2,3-dichloromaleic anhydride and aniline
Biochemical Pathways
It is known that the compound can be used to synthesize various derivatives , which may affect different biochemical pathways.
Result of Action
It is known that the compound can be used to synthesize various derivatives , which may have different molecular and cellular effects.
Action Environment
It is known that the compound is a solid at room temperature , which suggests that it might be stable under normal environmental conditions.
properties
IUPAC Name |
3,4-dichloro-1-phenylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLKFADFZAWWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347098 | |
Record name | 2,3-Dichloro-N-phenylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3876-05-9 | |
Record name | 2,3-Dichloro-N-phenylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2,3-Dichloro-N-phenylmaleimide in organic synthesis?
A1: 2,3-Dichloro-N-phenylmaleimide serves as a valuable building block in organic synthesis. Notably, it plays a crucial role in synthesizing 2-phenylpyrrolo[3,4-b]quinoxaline-1,3-diones [, ]. These heterocyclic compounds, containing the quinoxaline core, hold significant interest due to their diverse biological activities, making them attractive targets for medicinal chemistry and drug discovery.
Q2: What is the significance of cyclic imides in pharmaceutical research?
A2: Cyclic imides, characterized by the -CO-N(R)-CO- group, exhibit promising therapeutic potential due to their accessibility and favorable yields in synthesis []. These compounds demonstrate a wide range of biological activities including sedative, hypnotic, hypotensive, carcinostatic, antimitotic, and antinociceptive effects []. This versatility makes them valuable starting points for developing new drugs with potential applications in various therapeutic areas.
Q3: Are there any advantages to using microwave-assisted synthesis for 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione?
A3: Yes, one study highlights the use of a microwave reactor for the synthesis of 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione []. Microwave-assisted synthesis often leads to faster reaction times, increased yields, and improved purity compared to conventional heating methods. This approach aligns with the increasing demand for more efficient and environmentally friendly synthetic strategies in organic chemistry.
Q4: Why is there interest in developing new synthetic methods for drugs and pharmaceuticals?
A4: The continuous pursuit of novel drug candidates stems from the need for more effective treatments, reduced costs, and minimized side effects []. Developing new synthetic routes and optimizing existing ones can significantly impact these factors. Efficient synthesis translates to lower production costs, while discovering new reaction pathways can lead to novel drug candidates with improved pharmacological profiles and fewer adverse effects.
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